6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzofuran-3(2H)-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-3-one is a chemical compound that features a benzofuran ring fused with a dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the field of boron chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-3-one typically involves the borylation of a benzofuran derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a halogenated benzofuran and bis(pinacolato)diboron . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes, depending on the specific conditions.
Substitution: Biaryl compounds or other substituted benzofurans.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-3-one involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating reactions such as cross-coupling and borylation. These interactions are crucial in the compound’s role in organic synthesis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-3-one is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications where other boron compounds may not be as effective.
Properties
Molecular Formula |
C14H17BO4 |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-7H,8H2,1-4H3 |
InChI Key |
GNUAYZVGYFDVPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CO3 |
Origin of Product |
United States |
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